molecular formula C23H28BrN3O B248100 N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Numéro de catalogue B248100
Poids moléculaire: 442.4 g/mol
Clé InChI: JRETUHZRKDIGLD-VMPITWQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BRD73954 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Mécanisme D'action

BRD73954 exerts its effects by binding to the bromodomains of N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional co-activators, resulting in the repression of gene expression.
Biochemical and Physiological Effects:
BRD73954 has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, the compound has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. BRD73954 has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BRD73954 in laboratory experiments is its specificity for N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. However, one limitation of using BRD73954 is its relatively low potency compared to other N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors. This may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for research involving BRD73954. One area of interest is the development of more potent N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors based on the structure of BRD73954. Another potential direction is the investigation of the compound's effects on non-cancerous cells, which may have implications for its use in the treatment of autoimmune and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms underlying BRD73954's effects on gene expression and cellular processes.

Méthodes De Synthèse

The synthesis of BRD73954 involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(4-(2-((3-phenylacryloyl)amino)ethyl)piperazin-1-yl)propan-1-amine in the presence of a base to form the final product.

Applications De Recherche Scientifique

BRD73954 has been shown to have potential applications in various fields of scientific research, including cancer biology, epigenetics, and immunology. The compound has been found to inhibit the activity of N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins, which play a crucial role in the regulation of gene expression. N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors have been shown to have anti-tumor activity in preclinical models of cancer, and BRD73954 has been found to be particularly effective against hematological malignancies.

Propriétés

Nom du produit

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Formule moléculaire

C23H28BrN3O

Poids moléculaire

442.4 g/mol

Nom IUPAC

N-(4-bromo-3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28BrN3O/c1-19-18-21(9-10-22(19)24)25-23(28)11-13-27-16-14-26(15-17-27)12-5-8-20-6-3-2-4-7-20/h2-10,18H,11-17H2,1H3,(H,25,28)/b8-5+

Clé InChI

JRETUHZRKDIGLD-VMPITWQZSA-N

SMILES isomérique

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.